molecular formula C11H16Cl2FN3O B8130277 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride

Cat. No.: B8130277
M. Wt: 296.17 g/mol
InChI Key: RXCHAURWAURCFT-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride is a chemical compound that features a piperazine ring substituted with a fluorine atom and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorine atom contribute to its binding affinity and selectivity towards certain receptors or enzymes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4-piperazin-1-yl-benzamide: Similar structure but lacks the dihydrochloride salt form.

    2-Chloro-4-piperazin-1-yl-benzamide: Similar structure with a chlorine atom instead of fluorine.

    4-(2-Fluorophenyl)piperazine: Contains a piperazine ring with a fluorine-substituted phenyl group.

Uniqueness

2-Fluoro-4-piperazin-1-yl-benzamide dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and biological activity .

Properties

IUPAC Name

2-fluoro-4-piperazin-1-ylbenzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.2ClH/c12-10-7-8(1-2-9(10)11(13)16)15-5-3-14-4-6-15;;/h1-2,7,14H,3-6H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCHAURWAURCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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